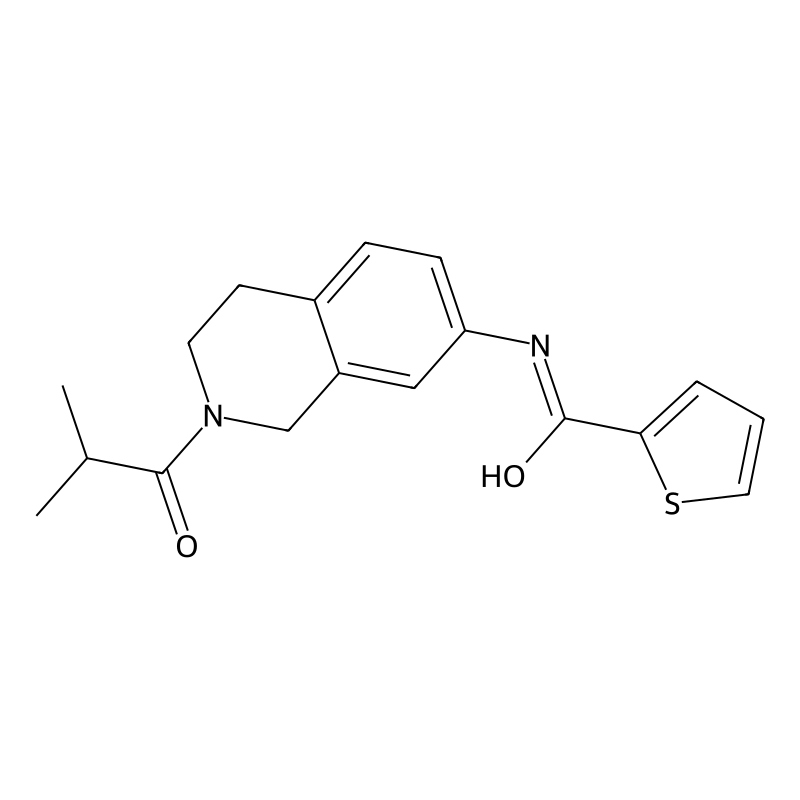N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
Catalog No.
S3183081
CAS No.
955711-02-1
M.F
C18H20N2O2S
M. Wt
328.43
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
955711-02-1
Product Name
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
IUPAC Name
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Molecular Formula
C18H20N2O2S
Molecular Weight
328.43
InChI
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)
InChI Key
DGTLELGVVVKBJQ-UHFFFAOYSA-N
SMILES
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3
Solubility
not available
Current Research Availability
This doesn't necessarily negate its potential uses, but suggests the research on this specific molecule is in its early stages or not widely published.
Potential Research Areas
Based on the structure of the molecule, some potential research areas for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be hypothesized:
- Neuromodulatory Activity: The presence of the tetrahydroisoquinoline group suggests a potential interaction with the central nervous system. Tetrahydroisoquinolines are a class of compounds with diverse biological activities, including some with dopaminergic and noradrenergic properties . Research could explore whether N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide acts on these neurotransmitter systems.
- Antimicrobial Activity: The thiophene-2-carboxamide moiety is present in some known antibiotics . This raises the question of whether N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide might also possess antimicrobial properties. Further investigation would be required to determine this.
XLogP3
3.1
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








